3,6-Dibromo-2-methylpyridine (CAS 39919-65-8) is a highly functionalized, di-halogenated picoline derivative that serves as a critical building block in advanced pharmaceutical manufacturing and complex organic synthesis. Characterized by its asymmetric dibromo substitution pattern and a reactive 2-methyl group, this compound offers dual synthetic handles for sequential cross-coupling and benzylic-type functionalization. In industrial procurement, it is prioritized over simpler pyridines because it allows process chemists to build complex, multi-substituted heteroaryl cores—such as those required for modern antiviral and antifibrotic active pharmaceutical ingredients (APIs)—with high regiocontrol, minimal synthetic steps, and significantly reduced raw material costs [1].
Generic substitution with simpler analogs, such as 2,5-dibromopyridine or symmetrical 2,6-dibromopyridine, fundamentally disrupts established manufacturing routes. Symmetrical dibromopyridines lack the differentiated steric and electronic environments provided by the 2-methyl group, resulting in poor regioselectivity during transition-metal-catalyzed cross-coupling and necessitating costly chromatographic separations of regioisomers. Furthermore, replacing this compound with non-methylated analogs eliminates the ability to perform direct radical bromination and subsequent hydrolysis to generate critical aldehyde intermediates, forcing process chemists to rely on expensive, cryogenically demanding lithiation or formylation protocols that severely impact scale-up economics[1].
When synthesizing complex heteroaryl fragments for antiviral APIs, selecting the optimal starting material dramatically impacts raw material costs. Process routes utilizing 3,6-dibromo-2-methylpyridine achieve the same downstream structural milestones as those starting from 3,6-dibromopicolinic acid, but at a fraction of the cost. Commercial estimates indicate that 3,6-dibromo-2-methylpyridine provides a 95% reduction in precursor expenditure, allowing for highly cost-effective scale-up while maintaining process viability [1].
| Evidence Dimension | Raw material procurement cost (per 25g scale) |
| Target Compound Data | ~$20 / 25g |
| Comparator Or Baseline | 3,6-dibromopicolinic acid (~$480 / 25g) |
| Quantified Difference | 24-fold cost reduction (approx. 95% savings) |
| Conditions | Commercial bulk pricing estimation for early-stage anti-HIV drug fragment synthesis |
This massive cost differential makes the 2-methylpyridine derivative the mandatory choice for large-scale API manufacturing campaigns where precursor cost dictates overall process economics.
The asymmetric placement of the bromine atoms, combined with the steric bulk of the 2-methyl group, enables highly regioselective functionalization that symmetrical analogs cannot achieve. In the synthesis of LPA1 antagonists, 3,6-dibromo-2-methylpyridine undergoes exclusive Sonogashira coupling at the less sterically hindered 6-position. In contrast, symmetrical dihalopyridines typically yield statistical mixtures of mono- and di-coupled products, requiring excess reagents and reducing overall yield [1].
| Evidence Dimension | Regioselectivity in Sonogashira coupling |
| Target Compound Data | Exclusive coupling at the 6-position |
| Comparator Or Baseline | Symmetrical dibromopyridines (Yield statistical mixtures of regioisomers) |
| Quantified Difference | Singular regioisomer formation without competing 3-position activation |
| Conditions | Palladium-catalyzed Sonogashira coupling with propargyl alcohol |
High regioselectivity eliminates the need for expensive and time-consuming chromatographic separations, directly improving process mass intensity (PMI) and manufacturing throughput.
The presence of the 2-methyl group provides a direct, non-cryogenic pathway to highly functionalized picolinaldehydes. 3,6-Dibromo-2-methylpyridine can be subjected to radical bromination (using NBS/AIBN) to form a geminal dihalide, which seamlessly hydrolyzes to the corresponding aldehyde. Substituting this compound with 2,5-dibromopyridine completely removes this synthetic handle, forcing chemists to develop entirely new, often more complex organometallic routes to install the necessary carbonyl functionality [1].
| Evidence Dimension | Route complexity for aldehyde installation |
| Target Compound Data | Direct 2-step radical bromination/hydrolysis |
| Comparator Or Baseline | 2,5-dibromopyridine (Requires cryogenic lithiation/formylation) |
| Quantified Difference | Eliminates the need for organolithium reagents and cryogenic (-78°C) reactor conditions |
| Conditions | Synthesis of subunit B analogs for HIV-1 antivirals |
Avoiding cryogenic organometallic steps significantly lowers the energy and equipment costs associated with scaling up pharmaceutical intermediates.
Directly downstream of its cost-efficiency profile, this compound is the optimal starting material for synthesizing the highly functionalized core fragments of advanced HIV-1 capsid inhibitors (e.g., lenacapavir). It serves as a superior, low-cost alternative to 3,6-dibromopicolinic acid, enabling economically viable large-scale production [1].
Leveraging its precise regioselectivity, this building block is critical in the synthesis of LPA1 antagonists (such as BMS-986278). The ability to selectively couple at the 6-position allows for the efficient assembly of complex oxycyclohexyl acid structures without regioisomer contamination, streamlining the medicinal chemistry and process development workflows [2].
Employed as a rigid, di-functionalized scaffold where sequential nucleophilic aromatic substitution or transition-metal couplings are required to build multi-ring kinase inhibitors, utilizing both the halogen handles and the methyl group for targeted derivatization in oncology drug discovery [3].
Corrosive;Acute Toxic